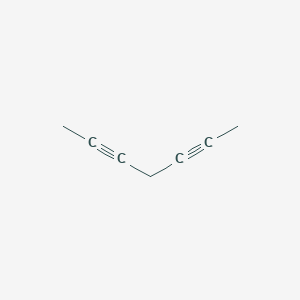
2-Pentanone,3,4-dimethyl-,(R)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is an organic compound with the molecular formula C7H14O. It is also known as 3,4-dimethyl-2-pentanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) can be achieved through several methods. One common method involves the oxidation of 3,4-dimethyl-2-pentanol using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4). The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, 2-Pentanone, 3,4-dimethyl-, ®-(9ci) is produced through catalytic processes. One such method involves the catalytic dehydrogenation of 3,4-dimethyl-2-pentanol using a metal catalyst such as copper or platinum. This process is conducted at elevated temperatures and pressures to achieve high yields of the ketone .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 3,4-dimethyl-, ®-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 3,4-dimethyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4-dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentanone, 3,4-dimethyl-, ®-(9ci) has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simpler ketone with a similar structure but without the methyl substitutions.
3-Methyl-2-pentanone: A related compound with one methyl group substitution.
4-Methyl-2-pentanone: Another related compound with a different methyl group substitution pattern.
Uniqueness
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(3R)-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1 |
Clave InChI |
QXHRQZNDMYRDPA-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(C)C)C(=O)C |
SMILES canónico |
CC(C)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
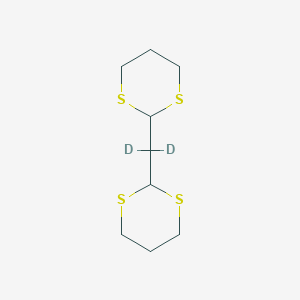
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
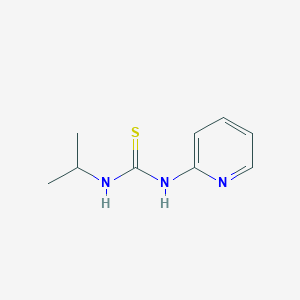
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
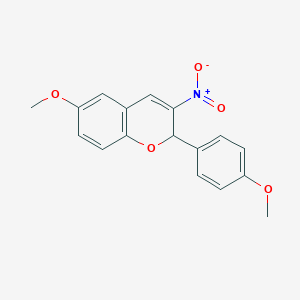
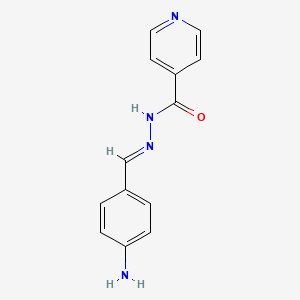
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
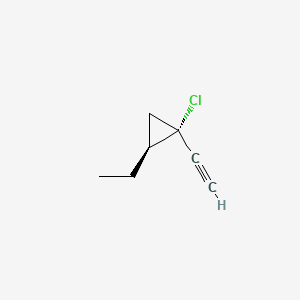

![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
